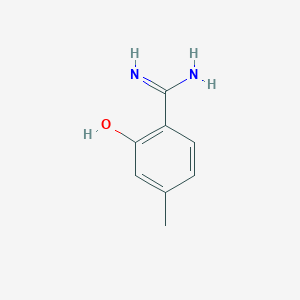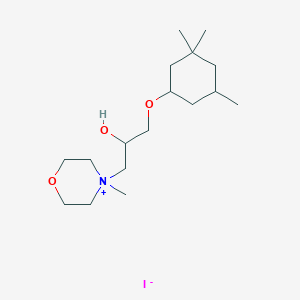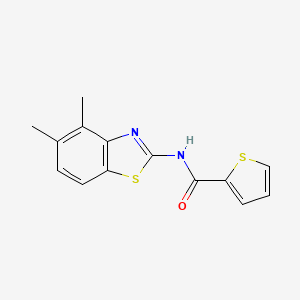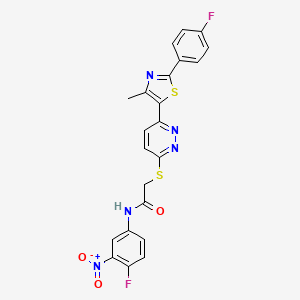
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Isoquinoline Sulfonamides and Protein Kinase Inhibition
Isoquinoline sulfonamides, including derivatives like N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been highlighted for their specific inhibitory effects on protein kinases such as Rho-kinase. These compounds have been under scrutiny for their potential therapeutic applications, especially in the context of developing new medicines. The molecular pharmacology research has been significantly enriched by the discovery and characterization of these inhibitors, providing insight into the physiological functions of various protein kinases and paving the way for novel therapeutic avenues (Hidaka, Suzuki, Shibuya, & Sasaki, 2005).
Synthesis and Structural Contributions
Research on the synthesis and structural analysis of sulfonamide derivatives, including tetrahydroisoquinolines, has been extensive. These studies not only contribute to the understanding of chemical synthesis techniques but also shed light on the potential biological activities of these compounds. For example, the Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate has been utilized to access substituted tetrahydroisoquinolines, which are core structures for potential drug analogs. Such research endeavors have significant implications for drug development, especially in treating diseases like cancer, hepatitis C, and CNS disorders (Bunce, Cain, & Cooper, 2012).
Mechanistic Insights and Clinical Relevance
The detailed understanding of the mechanisms through which isoquinoline sulfonamides exert their inhibitory effects on protein kinases has crucial clinical relevance. For instance, studies have shown that derivatives like N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) exhibit significant inhibitory activities against cAMP-dependent, cGMP-dependent, and protein kinase C. These findings not only elucidate the action mechanism of these compounds but also highlight their potential therapeutic applications in various clinical settings (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Potential Anticonvulsant Applications
The inhibition of carbonic anhydrases by isoquinoline sulfonamides has also been explored for potential anticonvulsant applications. Given the involvement of carbonic anhydrase isoforms in GABA-mediated neuronal excitation, selective inhibitors of these enzymes, such as certain isoquinoline sulfonamides, could serve as promising candidates for developing new anticonvulsant agents. This line of research holds significant promise for addressing the therapeutic needs of individuals with epilepsy and related neurological disorders (Bruno et al., 2016).
特性
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-16(2)23(26)25-12-11-18-7-9-21(13-20(18)15-25)24-29(27,28)22-10-8-17-5-3-4-6-19(17)14-22/h7-10,13-14,16,24H,3-6,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCPUHKTFZRPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)



![4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2832994.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2832998.png)
![4-Chloro-2-[(1-methyl-3-phenylpropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2832999.png)


![Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2833002.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2833007.png)

![N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2833011.png)